

# Rociletinib (CO-1686): A Technical Analysis of Kinase Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rociletinib (also known as CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to be a mutant-selective inhibitor, targeting both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M, while sparing wild-type (WT) EGFR.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, is responsible for acquired resistance to first- and second-generation EGFR inhibitors in over half of patients with non-small-cell lung cancer (NSCLC).[2][6] Rociletinib's development, however, was halted in 2016 and it did not receive FDA approval, primarily due to a less favorable risk-benefit profile compared to competing therapies and issues with response rate confirmation.[7] [8] This guide provides a detailed technical overview of its kinase profile, the molecular basis of its off-target effects, and the experimental methodologies used in its characterization.

### **Kinase Profile of Rociletinib**

**Rociletinib** acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[6][9] Its design, featuring a pyrimidine scaffold, confers selectivity for the T790M mutant, where the bulkier methionine residue creates a favorable hydrophobic interaction that is weaker with the smaller threonine residue in WT-EGFR.[6][10]



## **Primary Targets and Selectivity**

The primary pharmacological activity of **Rociletinib** is the potent inhibition of mutant EGFR. Preclinical studies demonstrated high affinity for the double mutant EGFR (e.g., L858R/T790M) while showing significantly less activity against wild-type EGFR, which was predicted to reduce common EGFR-related toxicities like skin rash and diarrhea.[1][5][11]

## **Off-Target Kinase Activity**

While designed for EGFR selectivity, kinase profiling revealed weak inhibition of several other kinases. This off-target activity is generally considered minor at therapeutic concentrations but contributes to the overall pharmacological profile of the compound.

| Target Kinase                | Inhibition Potency<br>(Value)   | Assay Type          | Reference |
|------------------------------|---------------------------------|---------------------|-----------|
| EGFR<br>(L858R/T790M)        | Ki: 21.5 nM                     | Cell-free assay     | [12]      |
| IC50: <0.51 nM               | In vitro kinase assay           | [6]                 |           |
| EGFR (WT)                    | Ki: 303.3 nM                    | Cell-free assay     | [12]      |
| IC50: 6 nM                   | In vitro kinase assay           | [6]                 |           |
| FAK                          | Weak Inhibition                 | Kinase Profiling    | [6]       |
| CHK2                         | Weak Inhibition                 | Kinase Profiling    | [6]       |
| ERBB4                        | Weak Inhibition                 | Kinase Profiling    | [6]       |
| JAK3                         | Weak Inhibition                 | Kinase Profiling    | [6]       |
| IGF-1R / Insulin<br>Receptor | Inhibited by M502<br>metabolite | Preclinical Studies | [6][13]   |

## Off-Target Effects and Clinical Adverse Events

The clinical development of **Rociletinib** revealed several significant off-target effects, with hyperglycemia and QTc prolongation being the most prominent and dose-limiting toxicities.[7]



[14][15] These effects were primarily attributed to the actions of its metabolites rather than the parent compound itself.

## Hyperglycemia

The most common grade 3/4 adverse event was hyperglycemia.[7][15] This was not caused by **Rociletinib** directly but by its major metabolite, M502.[6][16] M502 inhibits the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (INSR), leading to insulin resistance and subsequent elevation of blood glucose levels.[6][13] This necessitated careful glucose monitoring and management with oral hypoglycemic agents like metformin in clinical trials.[11] [16]

## **QTc Prolongation**

Another significant safety concern was the prolongation of the corrected QT interval, which can increase the risk of cardiac arrhythmias.[7][14] This adverse effect was linked to another **Rociletinib** metabolite, M460.[6] The risk of QTc prolongation led to frequent dose interruptions and reductions in clinical studies.[7][15]

### **ABCG2 Transporter Inhibition**

In vitro studies identified an additional off-target activity of **Rociletinib**: the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is a multidrug resistance (MDR) protein that actively effluxes chemotherapeutic agents from cancer cells. **Rociletinib** was found to inhibit this efflux function by interacting with the transporter's drug substrate binding sites and stimulating its ATPase activity, thereby potentially reversing ABCG2-mediated MDR.[9]

#### **Summary of Clinical Adverse Events**

The following table summarizes the most frequently reported adverse events (AEs) from pooled analyses of the TIGER-X and TIGER-2 clinical trials across various doses (500 mg, 625 mg, 750 mg, or 1000 mg twice daily).[7][15]



| Adverse Event      | All Grades (>30%<br>Incidence) | Grade 3/4 (>10%<br>Incidence) | Reference |
|--------------------|--------------------------------|-------------------------------|-----------|
| Hyperglycemia      | Yes                            | Yes                           | [7][15]   |
| Diarrhea           | Yes                            | No                            | [7][15]   |
| Fatigue            | Yes                            | No                            | [7][15]   |
| Nausea             | Yes                            | No                            | [7][15]   |
| Decreased Appetite | Yes                            | No                            | [7][15]   |
| QT Prolongation    | Yes                            | Yes                           | [7][15]   |
| Vomiting           | Yes                            | No                            | [7][15]   |

# Experimental Protocols Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase.

#### Methodology:

- Reagents: Purified recombinant kinase (e.g., EGFR L858R/T790M), kinase-specific peptide substrate, ATP, and the test compound (Rociletinib) at various concentrations.
- Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly done using methods like radioactivity (with <sup>32</sup>P- or <sup>33</sup>P-labeled ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
- Data Analysis: The percentage of kinase inhibition relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted



to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

## **Cellular Proliferation Assay**

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

#### Methodology:

- Cell Culture: NSCLC cell lines expressing specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are cultured in appropriate media.
- Treatment: Cells are seeded into 96-well plates and allowed to adhere. They are then treated with serial dilutions of the test compound (**Rociletinib**) for a specified period (typically 72 hours).
- Quantification: Cell viability or proliferation is measured. Common methods include MTT or MTS assays, which measure mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP content as an indicator of viable cells.
- Data Analysis: The viability percentage relative to untreated control cells is plotted against
  the logarithm of the compound concentration. A dose-response curve is generated to
  determine the GI50 value.

### **ABCG2 ATPase Activity Assay**

Objective: To determine if a compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.

#### Methodology:

- Membrane Vesicles: Prepare membrane vesicles from cells overexpressing the ABCG2 transporter.
- Assay: The vesicles are incubated with the test compound (Rociletinib) at various concentrations in the presence of ATP. The ATPase activity of ABCG2 is stimulated by its substrates.



- Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method involving malachite green, which forms a colored complex with Pi. The vanadate-sensitive portion of the ATPase activity is considered specific to the ABC transporter.
- Data Analysis: The amount of Pi released is plotted against the compound concentration to determine if the compound stimulates or inhibits the transporter's ATPase activity.

#### **Visualizations**





Click to download full resolution via product page

Caption: EGFR signaling pathway and the mechanism of **Rociletinib** action.





Click to download full resolution via product page

Caption: Experimental workflow for determining kinase inhibitor profiles.





Click to download full resolution via product page

Caption: Relationship between **Rociletinib**, its metabolites, and key off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in covalent drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. selleckchem.com [selleckchem.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. onclive.com [onclive.com]
- 16. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Rociletinib (CO-1686): A Technical Analysis of Kinase Profile and Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611991#off-target-effects-and-kinase-profile-of-rociletinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com